(1-Cyclopentyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is characterized by a cyclopentyl group attached to a pyrazole ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antitubercular and antibacterial activity
Mode of Action
Based on the antitubercular activity of similar compounds , it can be hypothesized that this compound might interfere with the bacterial cell wall synthesis or protein synthesis, leading to the death of the bacteria
Result of Action
Similar compounds have shown significant antitubercular activity . This suggests that the compound could potentially inhibit the growth of Mycobacterium tuberculosis, leading to a decrease in the severity of tuberculosis infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding pyrazole derivative. This intermediate is then subjected to a reduction reaction to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. Safety measures are also implemented to handle the chemicals and reagents involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivative.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include cyclopentyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted pyrazoles .
Scientific Research Applications
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopentyl-1H-pyrazol-3-yl)ethanol
- (1-Cyclopentyl-1H-pyrazol-3-yl)amine
- (1-Cyclopentyl-1H-pyrazol-3-yl)acetic acid
Uniqueness
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-cyclopentylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-6,9,12H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLPBZLJUHMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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